4-(1-Naphthyl)piperidine hydrochloride
Overview
Description
4-(1-Naphthyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is a white crystalline powder that is soluble in water and ethanol. This compound has been extensively studied for its potential therapeutic and toxic effects, as well as its role in environmental and industrial research.
Mechanism of Action
Target of Action
It is structurally related to piperazine, which is known to act as a gaba receptor agonist .
Mode of Action
Based on its structural similarity to piperazine, it may interact with its targets by mimicking the action of gaba, a neurotransmitter, thereby causing an influx of chloride ions into the neuron and leading to hyperpolarization . This results in a decrease in neuronal excitability.
Biochemical Pathways
Piperazine, a structurally related compound, is known to affect the gabaergic system . This suggests that 4-(1-Naphthyl)piperidine hydrochloride may also influence this pathway, leading to downstream effects such as decreased neuronal excitability.
Result of Action
Based on its structural similarity to piperazine, it may lead to decreased neuronal excitability due to its potential action on the gabaergic system .
Preparation Methods
The synthesis of 4-(1-Naphthyl)piperidine hydrochloride typically involves the reaction of 1-naphthylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product. The process may also include steps for the removal of impurities and the crystallization of the compound to obtain the desired solid form .
Chemical Reactions Analysis
4-(1-Naphthyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of naphthylpiperidine derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced piperidine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylpiperidine ketones, while reduction may produce naphthylpiperidine alcohols .
Scientific Research Applications
4-(1-Naphthyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research has explored its potential therapeutic effects, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial products.
Comparison with Similar Compounds
4-(1-Naphthyl)piperidine hydrochloride can be compared with other similar compounds, such as:
Piperidine: A simple heterocyclic amine with a six-membered ring structure. It is widely used as a building block in organic synthesis.
Naphthylamine: An aromatic amine with a naphthalene ring structure. It is used in the synthesis of dyes and other organic compounds.
Naphthylpiperidine Derivatives: Compounds with similar structures but different functional groups, which may exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific structure, which combines the properties of both naphthyl and piperidine moieties. This unique combination allows it to interact with a wide range of molecular targets and exhibit diverse chemical and biological activities .
Properties
IUPAC Name |
4-naphthalen-1-ylpiperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-7,13,16H,8-11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZUGYSBJHJDHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592395 | |
Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
314083-21-1 | |
Record name | 4-(Naphthalen-1-yl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 314083-21-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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